4-Bromo-9H-fluoren-9-one: A Technical Guide for Advanced Research and Development
4-Bromo-9H-fluoren-9-one: A Technical Guide for Advanced Research and Development
An in-depth examination of the chemical properties, synthesis, and versatile applications of 4-Bromo-9H-fluoren-9-one, a key building block in materials science and drug discovery.
Introduction
4-Bromo-9H-fluoren-9-one is a brominated aromatic organic compound that has garnered significant attention in the scientific community. Its rigid, conjugated fluorene core, combined with a strategically placed bromine atom, makes it a highly versatile intermediate for synthesizing a wide array of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, particularly in the development of Organic Light-Emitting Diode (OLED) materials and as a scaffold for novel therapeutic agents. The presence of the bromine atom allows for efficient functionalization through various cross-coupling reactions, enabling the precise tuning of its electronic and optical properties for next-generation technologies.[1]
Core Chemical and Physical Properties
The fundamental properties of 4-Bromo-9H-fluoren-9-one are summarized below. These characteristics are foundational to its application in various synthetic and materials science contexts. The parent compound, 9-fluorenone, is noted to be soluble in organic solvents like acetone and ethanol and is insoluble in water.[2]
| Property | Value | Reference |
| CAS Number | 4269-17-4 | [3][4] |
| Molecular Formula | C₁₃H₇BrO | [3] |
| Molecular Weight | 259.10 g/mol | [3] |
| Appearance | Yellow solid | [4] |
| Melting Point | 125-126 °C (recrystallized from ethanol) | [5] |
| Boiling Point | 395 °C (Predicted) | [6] |
| Density | 1.609 ± 0.06 g/cm³ (Predicted) | [6] |
| Topological Polar Surface Area | 17.1 Ų | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 4-Bromo-9H-fluoren-9-one.
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¹H NMR (300 MHz, CD₂Cl₂): δ 8.40 (dt, J=7.7, 0.8 Hz, 1H, ArH), 7.71 (ddd, J=1.3, 1.3, 0.7 Hz, 1H, ArH), 7.69-7.57 (m, 3H, ArH), 7.41 (td, J=0.5, 0.9 Hz, 1H), 7.21 (dd, J=8.0, 7.3 Hz, 1H, ArH).[5]
-
¹³C NMR (75MHz, CD₂Cl₂): δ 192.6 (C), 144.2 (C), 142.8 (C), 139.9 (CH), 137.2 (C), 135.2 (CH), 134.6 (C), 130.7 (CH), 130.1 (CH), 124.7 (CH), 124.0 (CH), 123.4(CH), 118.0(C).[5]
-
Mass Spectrometry (HRMS): Calculated for C₁₃H₈OBr [M+H]⁺: 258.9758; Found: 258.9758.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections provide established protocols for the synthesis and purification of 4-Bromo-9H-fluoren-9-one.
Synthesis of 4-Bromo-9H-fluoren-9-one
A common synthetic route involves the intramolecular cyclization of a biphenyl precursor.[5]
Step 1: Intramolecular Friedel-Crafts-type Acylation
-
Reactants : 2'-bromo-[1,1'-Biphenyl]-2-carboxylic acid ethyl ester (1.02 g, 3.33 mmol) is used as the starting material.[5]
-
Reaction Medium : The starting material is dissolved in methanesulfonic acid (10 ml).[5]
-
Reaction Conditions : The mixture is heated to 100°C for 2 hours.[5]
-
Workup : The hot reaction mixture is poured into cold water (100 ml). The crude product is then extracted with dichloromethane (3 x 30 ml).[5]
-
Purification : The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by recrystallization from ethanol to yield 4-Bromo-9H-fluoren-9-one as a yellow solid (0.86g, 99% yield).[5]
Purification by Recrystallization
Further purification can be achieved through recrystallization to obtain high-purity material suitable for electronic applications.
-
Solvent Selection : Isopropylbenzene is an effective solvent for recrystallization.[4]
-
Procedure : The crude dark yellow solid is dissolved in a minimal amount of hot isopropylbenzene (e.g., 200 mL).[4]
-
Crystallization : The solution is allowed to cool slowly to room temperature, promoting the formation of crystals.
-
Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under a vacuum.
Reactivity and Applications
The chemical reactivity of 4-Bromo-9H-fluoren-9-one is dominated by the versatile bromine substituent, which serves as a handle for constructing more complex molecular architectures through cross-coupling reactions.[1]
Key Chemical Reactions
The bromine atom on the fluorenone scaffold is readily displaced in various palladium-catalyzed cross-coupling reactions, making it an invaluable building block in organic synthesis.
-
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new carbon-carbon bond, ideal for creating biaryl structures.[7][8]
-
Stille Coupling : Involves the reaction with an organotin compound.
-
Sonogashira Coupling : Used to form carbon-carbon bonds between the aryl bromide and a terminal alkyne.[1]
These reactions are instrumental in synthesizing the complex, conjugated molecules required for advanced materials.[1]
Caption: Key cross-coupling reactions of 4-Bromo-9H-fluoren-9-one.
Applications in Organic Electronics (OLEDs)
4-Bromo-9H-fluoren-9-one is a cornerstone intermediate in the synthesis of materials for OLEDs.[1] The fluorenone core provides a highly conjugated system with excellent charge transfer properties, which are crucial for the efficiency and stability of OLED devices.[9] By using this molecule as a starting point, researchers can synthesize a variety of materials for different layers within an OLED, including:
The ability to functionalize the molecule allows for precise tuning of the energy levels and photophysical properties of the final materials, leading to enhanced device performance.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. 9H-fluoren-9-one [chemister.ru]
- 3. 4-Bromo-9H-fluoren-9-one | C13H7BrO | CID 255651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-9H-fluoren-9-one | 4269-17-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Product Name: 1-Bromo-9H-fluoren-9-one CAS: 36804-63-4 | Premium Fine Chemical Supplier - Lingzhiyue Technology [lingzhiyuechem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
